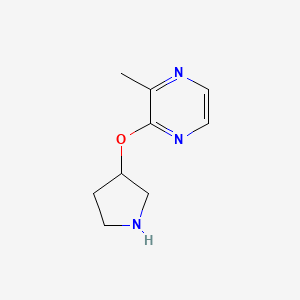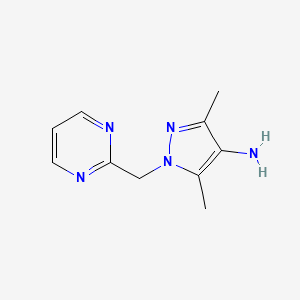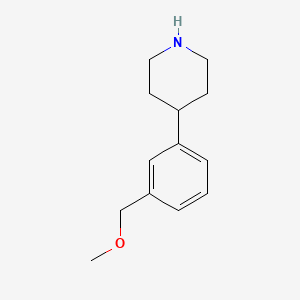![molecular formula C9H11N3 B13523397 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B13523397.png)
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile: is an organic compound featuring an imidazo[1,2-a]pyridine core with an acetonitrile group attached at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine. For example, starting with 2-aminopyridine and an α-haloketone can lead to the formation of the imidazo[1,2-a]pyridine ring system.
Introduction of the Acetonitrile Group: The acetonitrile group can be introduced via a nucleophilic substitution reaction. This often involves the use of a cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives. For example, reaction with Grignard reagents can yield ketones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C)
Substitution: Grignard reagents (RMgX), sodium cyanide (NaCN)
Major Products
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine core
Reduction: Amino derivatives from the reduction of the nitrile group
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives
科学的研究の応用
Chemistry
In chemistry, 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of imidazo[1,2-a]pyridine derivatives with biological targets. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
Medicinally, derivatives of this compound have potential as therapeutic agents. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with specific biological pathways.
Industry
In industry, this compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or used as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazo[1,2-a]pyridine core is known to interact with various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine
- 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Uniqueness
Compared to similar compounds, 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile is unique due to the presence of the acetonitrile group at the 2-position. This structural feature can influence its reactivity and interactions with biological targets, potentially leading to distinct chemical and biological properties.
特性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C9H11N3/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h7H,1-4,6H2 |
InChIキー |
CJHBKYMYUFYUKJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C=C(N=C2C1)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



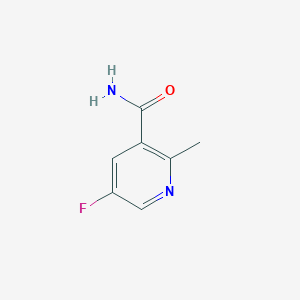

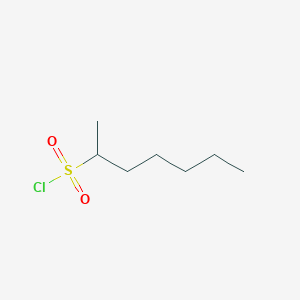
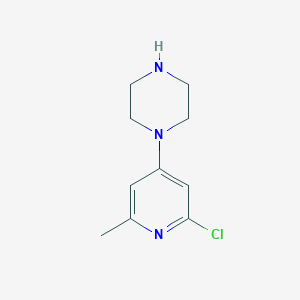
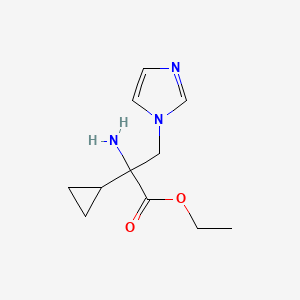

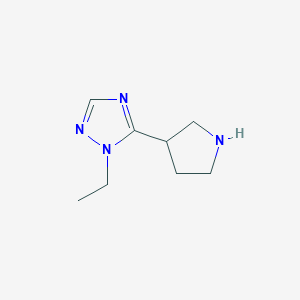
![N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
